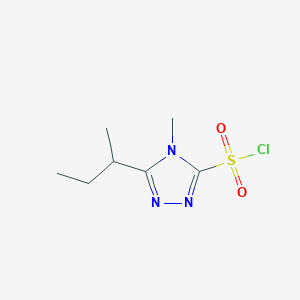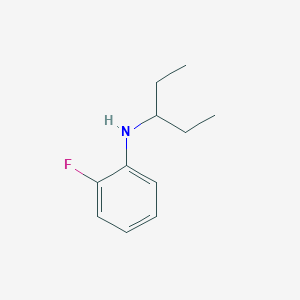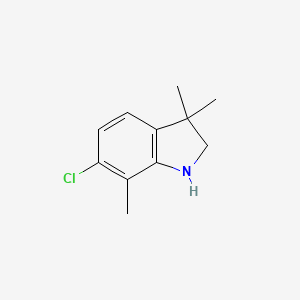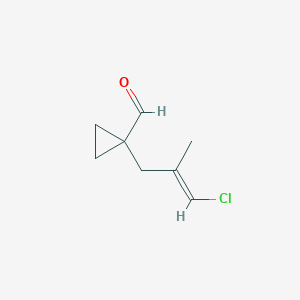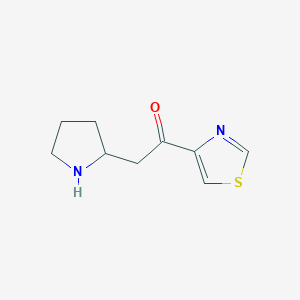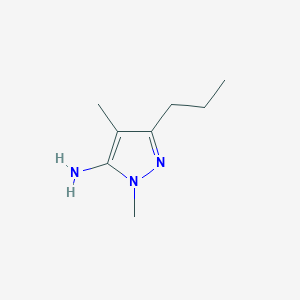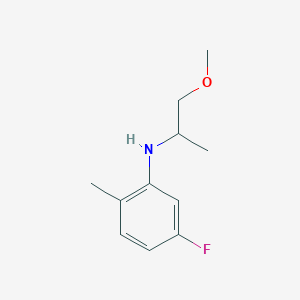![molecular formula C11H19NO B15272555 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine](/img/structure/B15272555.png)
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Bicyclo[221]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine is an organic compound characterized by its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with 2-methoxyethylamine under specific conditions. One common method involves the use of a dehydrating agent to facilitate the formation of the amine bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[2.2.1]hept-5-en-2-ylmethanol
- Bicyclo[2.2.1]hept-5-en-2-ylmethylamine
- Bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride
Uniqueness
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine is unique due to its combination of a bicyclic structure with an amine and methoxyethyl group. This unique structure imparts specific chemical properties, making it valuable for targeted applications in synthesis and research.
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H19NO/c1-13-5-4-12-8-11-7-9-2-3-10(11)6-9/h2-3,9-12H,4-8H2,1H3 |
Clave InChI |
JSINUQXBOQCDKW-UHFFFAOYSA-N |
SMILES canónico |
COCCNCC1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



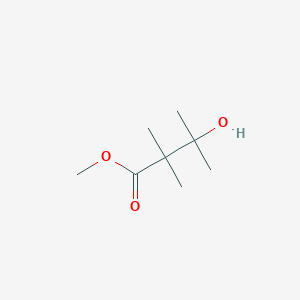
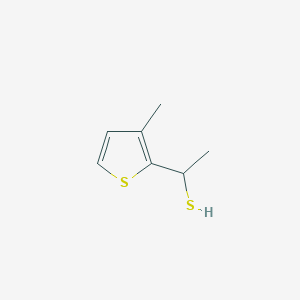
![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)

